molecular formula C7H8N2O3S B1220596 5-Carbethoxy-2-thiouracil CAS No. 38026-46-9

5-Carbethoxy-2-thiouracil

Cat. No. B1220596
CAS RN: 38026-46-9
M. Wt: 200.22 g/mol
InChI Key: FQFSHLBWRUOCPX-UHFFFAOYSA-N
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Patent
US05795497

Procedure details

Potassium tertiary butoxide (43.7 g, 389 mmol) and dimethyl sulfoxide (400 ml) were put in a 2-L egg-plant type flask to make a solution, ethyl 2-thiouracil-5-carboxylate (5.0 g, 25.0 mmol) was slowly added dropwise to the solution, and the mixture was subjected to reaction at room temperature for 1 hour. After the completion of the reaction, methanol (500 ml) was added to the reaction mixture, and the precipitate deposited was filtered. The resultant precipitate was dissolved in water, and hydrochloric acid was added to this solution to give 5-carboxy-2-thiouracil (2.54 g) as a light yellow solid.
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].CS(C)=O.CC[O:13][C:14]([C:16]1[C:22](=[O:23])[NH:21][C:19](=[S:20])[NH:18][CH:17]=1)=[O:15]>CO>[C:14]([C:16]1[C:22](=[O:23])[NH:21][C:19](=[S:20])[NH:18][CH:17]=1)([OH:15])=[O:13] |f:0.1|

Inputs

Step One
Name
Quantity
43.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CCOC(=O)C1=CNC(=S)NC1=O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise to the solution
CUSTOM
Type
CUSTOM
Details
the mixture was subjected to reaction at room temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitate deposited was filtered
DISSOLUTION
Type
DISSOLUTION
Details
The resultant precipitate was dissolved in water
ADDITION
Type
ADDITION
Details
hydrochloric acid was added to this solution

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C(NC(NC1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.